molecular formula C9H13NO5S B2385763 methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate CAS No. 1219547-73-5

methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate

Cat. No.: B2385763
CAS No.: 1219547-73-5
M. Wt: 247.27
InChI Key: SELGYHIWYDQVHL-UHFFFAOYSA-N
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Description

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is a sulfonamide derivative characterized by a furan-2-ylmethyl group attached to the sulfonamide nitrogen and a methyl ester moiety. Sulfonamides are renowned for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The furan ring in this compound introduces unique electronic and steric effects due to its oxygen heteroatom and aromaticity, which may influence reactivity, solubility, and intermolecular interactions compared to analogous benzene-based sulfonamides.

Properties

IUPAC Name

methyl 2-[furan-2-ylmethyl(methylsulfonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-14-9(11)7-10(16(2,12)13)6-8-4-3-5-15-8/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELGYHIWYDQVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CO1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate typically involves the reaction of furan-2-ylmethylamine with methyl 2-bromoacetate in the presence of a base, followed by sulfonation with a suitable sulfonyl chloride. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydride are used to deprotonate the amine.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)ethanol.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a furan ring, a sulfonamide group, and an acetate moiety, which contribute to its biological activity and solubility properties.

Medicinal Chemistry

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate has been investigated for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The sulfonamide moiety is particularly known for its role in inhibiting bacterial folate synthesis, making it a candidate for further development in antibiotic therapies .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of sulfonamide derivatives, including this compound. The results showed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its pharmacological properties, including increased potency and reduced toxicity.

Data Table: Structure-Activity Relationship (SAR)

ModificationActivity (MIC μg/mL)Remarks
Parent Compound32Base activity against Staphylococcus aureus
Methyl Group Addition16Improved solubility
Furan Substitution8Enhanced antibacterial potency

Material Science

Beyond medicinal applications, this compound is being explored in material science for its potential use in polymer synthesis. The incorporation of sulfonamide groups can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Blends

Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical strength and thermal resistance, making them suitable for high-performance applications .

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural chemistry as a potential pesticide or herbicide. The furan ring structure may contribute to bioactivity against specific pests or weeds.

Preliminary Findings

Initial tests indicate that derivatives of this compound exhibit herbicidal activity, warranting further investigation into their mechanisms of action and efficacy in field conditions .

Mechanism of Action

The mechanism of action of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate and analogous compounds:

Compound Name Key Substituents Aromatic Group Functional Groups Reference
Methyl 2-(benzenesulfonamido)acetate Benzene ring Benzene Sulfonamide, methyl ester
Methyl 2-(methylsulfonamido)phenylacetate (ST-9387) Phenyl group Benzene Sulfonamide, methyl ester
Propyl 2-(4-methylbenzenesulfonamido)benzoate 4-Methylbenzene, propyl ester Benzene Sulfonamide, benzoate ester
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 5-Methoxy-2-sulfamoylphenyl Benzene Sulfamoyl, methoxy, methyl ester
Target Compound Furan-2-ylmethyl Furan Sulfonamide, methyl ester N/A

Key Observations :

  • Ester Group : The methyl ester is common across analogs, but propyl esters (e.g., ) may alter lipophilicity and metabolic stability.
  • Substituent Position : Para-substituted benzene derivatives (e.g., QB-1513 in ) exhibit different steric and electronic profiles compared to ortho/meta positions or heterocyclic systems.
Physicochemical Properties
  • Solubility : The furan group may improve aqueous solubility compared to purely hydrophobic benzene derivatives due to its polar oxygen atom. For instance, methyl 2-(benzenesulfonamido)acetate forms intermolecular N–H···O hydrogen bonds in crystals, enhancing stability but reducing solubility .
  • Melting Points : Benzene-based sulfonamides (e.g., methyl 2-(benzenesulfonamido)acetate) melt at ~332 K , while furan derivatives are expected to have lower melting points due to reduced symmetry and weaker π-π stacking.
Spectroscopic Data

Although spectral data for the target compound are unavailable, comparisons can be inferred:

  • NMR : In (E)-methyl 2-(...methylsulfonamido)acetate (), the methylsulfonamido group resonates at δ 3.06 ppm (CH₃), while aromatic protons appear at δ 7.17–7.95 ppm . The furan protons in the target compound would likely resonate downfield (δ 6.5–7.5 ppm) due to aromaticity.
  • Mass Spectrometry : Sulfonamide esters typically exhibit [M]⁺ or [M+H]⁺ peaks. For example, compound 1g in shows a molecular ion at m/z 524.

Biological Activity

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3O4SC_{12}H_{15}N_{3}O_{4}S, with a molecular weight of approximately 285.33 g/mol. The compound features a furan ring, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Research indicates that compounds with sulfonamide moieties, similar to this compound, often exhibit their biological effects through inhibition of key enzymes or pathways in pathogenic organisms. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, leading to bacteriostatic effects .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the specific pathways involved.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key modifications to the furan ring or the sulfonamide group can significantly alter biological activity. For example, substituents on the furan ring can enhance lipophilicity, improving cellular uptake and bioavailability .

ModificationEffect on Activity
Methylation of the sulfonamide nitrogenDecreased antibacterial activity
Substitution on furan ringEnhanced anti-inflammatory properties

Case Studies

  • Study on Antibacterial Activity : A study conducted by researchers at the National Institute of Allergy and Infectious Diseases evaluated this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound showed significant bactericidal activity with MIC values below 1 µM, indicating its potential as a novel therapeutic agent .
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to controls. This supports its potential role as an anti-inflammatory treatment .

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